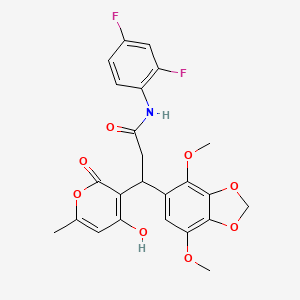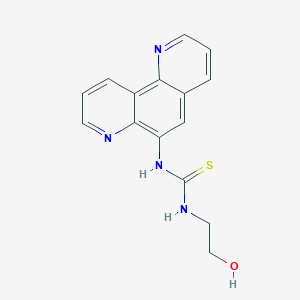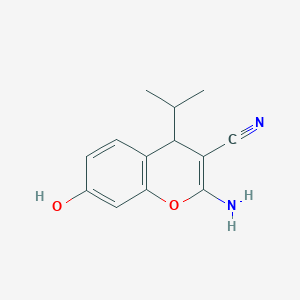![molecular formula C15H10N4OS B11057189 2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B11057189.png)
2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves the heterocyclization of 4-hydrazinoquinazoline with appropriate reagents. One common method includes the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the desired compound via a Dimroth-like rearrangement . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazoloquinazoline core in a catalyst-free and eco-friendly manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted synthesis can be particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.
Scientific Research Applications
2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with enzymes and receptors . For example, it has been shown to bind to adenosine and benzodiazepine receptors, contributing to its tranquilizing and sedative effects . Additionally, its anticancer properties are attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
[1,2,4]triazolo[4,3-c]quinazolines: Another class of triazoloquinazolines with different annelation patterns, leading to variations in their chemical and biological properties.
Uniqueness
2-(3-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is unique due to the presence of the hydroxyphenyl group, which enhances its ability to form hydrogen bonds and interact with biological targets. This structural feature contributes to its diverse range of biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H10N4OS |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C15H10N4OS/c20-10-5-3-4-9(8-10)13-17-14-11-6-1-2-7-12(11)16-15(21)19(14)18-13/h1-8,20H,(H,17,18) |
InChI Key |
KYCATGRHKBJVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11057113.png)
![4-Amino-5-[(4-fluorophenyl)carbonyl]-1,2-oxazole-3-carbonitrile](/img/structure/B11057116.png)
![Ethyl 4-hydroxy-5-[1-(7-methoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057123.png)
![7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11057135.png)


![3,3'-methanediylbis[1-(2,4-dichlorobenzyl)-2-methyl-1H-indole]](/img/structure/B11057143.png)
![methyl 4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11057144.png)

![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11057169.png)
![6-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057174.png)
![1-(4-methoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione](/img/structure/B11057181.png)
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11057183.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11057191.png)
